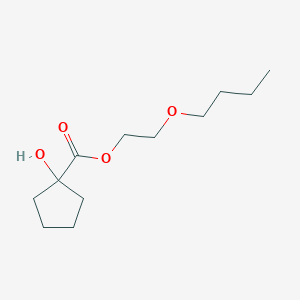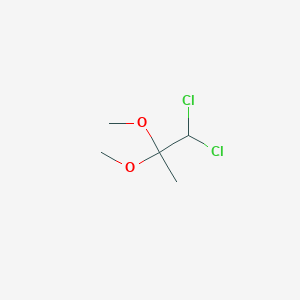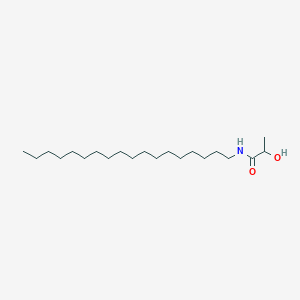
Hafnium;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium-nickel is a binary alloy composed of hafnium and nickel. Hafnium is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons, making it valuable in nuclear applications. Nickel, another transition metal, is known for its strength, ductility, and resistance to oxidation and corrosion. When combined, hafnium and nickel form an alloy with unique properties that are useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Hafnium-nickel alloys can be synthesized using several methods. One common method involves the use of a vacuum arc furnace with a non-consumable electrode. In this process, electrolytic hafnium powder is first annealed and then pressed. The pressed hafnium is then melted with nickel in the vacuum arc furnace to produce the alloy .
Industrial Production Methods: In industrial settings, hafnium-nickel alloys are often produced using vacuum induction melting. This method involves melting the hafnium and nickel in a vacuum to prevent contamination from gases such as oxygen and nitrogen. The resulting alloy has a high purity and is suitable for use in high-performance applications .
化学反応の分析
Types of Reactions: Hafnium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium in the alloy can react with oxygen to form hafnium oxide, which enhances the alloy’s oxidation resistance .
Common Reagents and Conditions: Common reagents used in reactions with hafnium-nickel alloys include halogens such as fluorine, chlorine, bromine, and iodine. These reactions typically occur at elevated temperatures and result in the formation of hafnium tetrahalides .
Major Products Formed: The major products formed from reactions involving hafnium-nickel alloys include hafnium oxide and hafnium tetrahalides. These products contribute to the alloy’s high-temperature stability and corrosion resistance .
科学的研究の応用
Hafnium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, hafnium-nickel alloys are explored for their potential use in biomedical implants and devices due to their biocompatibility and strength .
In the industrial sector, hafnium-nickel alloys are used in the production of high-temperature superalloys for aerospace and nuclear applications. These alloys provide excellent mechanical properties and resistance to oxidation and corrosion at elevated temperatures .
作用機序
The mechanism by which hafnium-nickel alloys exert their effects is primarily related to their ability to form stable compounds with other elements. For example, the formation of hafnium oxide on the surface of the alloy provides a protective layer that enhances its oxidation resistance. Additionally, the presence of nickel in the alloy improves its mechanical properties and resistance to corrosion .
類似化合物との比較
Similar Compounds: Similar compounds to hafnium-nickel alloys include nickel-titanium (NiTi) and nickel-zirconium (NiZr) alloys. These alloys share some properties with hafnium-nickel, such as high strength and corrosion resistance .
Uniqueness: Hafnium-nickel alloys are unique due to the presence of hafnium, which provides exceptional oxidation resistance and high-temperature stability. This makes hafnium-nickel alloys particularly suitable for applications in extreme environments, such as aerospace and nuclear industries .
Conclusion
Hafnium-nickel alloys are valuable materials with a wide range of applications in scientific research and industry. Their unique properties, including high-temperature stability, oxidation resistance, and mechanical strength, make them suitable for use in demanding environments. The synthesis and production methods of these alloys ensure their high purity and performance, making them essential components in advanced technologies.
特性
CAS番号 |
12055-22-0 |
|---|---|
分子式 |
HfNi5 |
分子量 |
471.95 g/mol |
IUPAC名 |
hafnium;nickel |
InChI |
InChI=1S/Hf.5Ni |
InChIキー |
SCXWRGOHKWMOBI-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)


![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)


